1,4-Dibromoadamantane

Organic Synthesis Mechanistic Chemistry Adamantane Functionalization

Generic brominated adamantanes cause failed syntheses and invalid analytical results. 1,4-Dibromoadamantane (CAS 39646-72-5) delivers precise stereoelectronic performance: • Enables stepwise divergent functionalization under SRN1 conditions, yielding isolable mono-bromo intermediates for unsymmetrical 1,4-disubstituted adamantanes. • Provides ~2× higher deposition rate vs. unsubstituted adamantane, producing harder, more thermally stable films with higher permittivity (3-4 vs. 2-3). • Mandated reference standard for Amantadine ANDA method validation; no alternative isomer is acceptable.

Molecular Formula C10H14Br2
Molecular Weight 294.03 g/mol
CAS No. 39646-72-5
Cat. No. B1587367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dibromoadamantane
CAS39646-72-5
Molecular FormulaC10H14Br2
Molecular Weight294.03 g/mol
Structural Identifiers
SMILESC1C2CC3CC(C2)(CC1C3Br)Br
InChIInChI=1S/C10H14Br2/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7/h6-9H,1-5H2
InChIKeyBPJZBMGMBABTDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 kgs / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dibromoadamantane: Procurement & Technical Overview


1,4-Dibromoadamantane (CAS 39646-72-5) is a rigid, symmetrical brominated derivative of adamantane, a diamondoid hydrocarbon. It serves as a critical difunctional building block in synthetic chemistry, characterized by its C10H14Br2 molecular formula and 294.03 g/mol molecular weight [1]. The compound is primarily supplied as a solid with a typical purity specification of 95% . Unlike its more common 1,3-dibromo isomer, the trans-1,4-dibromo substitution pattern imparts distinct stereoelectronic properties that are leveraged in the development of high-performance materials and as a research standard in pharmaceutical analysis [2].

Difunctional building block for stepwise symmetrical or unsymmetrical derivatization
Trans-1,4 substitution pattern enables distinct stereoelectronic properties vs. 1,3-isomer
Supplied as solid for material synthesis and pharmaceutical reference standard workflows

1,4-Dibromoadamantane: Substitution Risks


Generic substitution among brominated adamantanes is scientifically unfounded due to significant, quantifiable differences in their chemical behavior. The position of the bromine substituents dictates the compound's reactivity, the geometry of its derivatives, and the physical properties of resulting materials. For instance, the 1,4- and 1,3-dibromo isomers exhibit divergent reaction pathways with nucleophiles [1]. Furthermore, in materials applications, the 1,4-isomer confers a specific rigidity and thermal stability that is not replicated by mono-bromo analogs like 1-bromoadamantane [2]. Simply assuming functional equivalence without comparative data will lead to failed syntheses, suboptimal material performance, and invalid analytical results, making precise selection based on application-specific evidence essential.

1,3-isomer Reaction pathways diverge; 1,4-isomer yields mono-substitution intermediates inaccessible from 1,3-isomer
Mono-bromo analogs Lack the difunctional reactivity and rigidity required for cross-linked materials or thermal stability
Regulatory reference Only the exact 1,4-dibromo isomer meets ANDA analytical method specifications for Amantadine QC

1,4-Dibromoadamantane: Comparative Performance Evidence


Divergent Reactivity in SRN1 Reactions

Under identical photostimulated SRN1 conditions, 1,4-dibromoadamantane and its 1,3-dibromo isomer demonstrate distinct reaction outcomes with the same nucleophile. 1,3-Dibromoadamantane yields exclusively the disubstitution product, whereas 1,4-dibromoadamantane produces a mixture of mono- and disubstitution products [1]. This indicates a significant difference in the reactivity of the second bromine atom after the first substitution, directly impacting synthetic strategy and product distribution.

Divergent SRN1 Reactivity
Data to verify
1,4-isomer gives mixture of mono- and di-substitution; 1,3-isomer yields only di-substitution
Supports stepwise mono-functionalization strategy
Reaction with CH₂NO₂ anion under irradiation
Organic Synthesis Mechanistic Chemistry Adamantane Functionalization

PECVD Film Performance Advantage

When used as a precursor in plasma-enhanced chemical vapor deposition (PECVD), 1,4-dibromoadamantane demonstrably outperforms unsubstituted adamantane. Films derived from the dibromo precursor exhibit significantly improved mechanical and thermal properties [1]. This is a direct, quantitative advantage for applications requiring robust carbon-based thin films.

PECVD Film Performance
Reported
~2× higher deposition rate vs. adamantane; permittivity 3–4 vs. 2–3; higher hardness and thermal stability
May support higher-throughput thin film fabrication and enhanced device properties
Plasma-enhanced CVD; properties context-dependent
Materials Science Thin Film Deposition Polymer Chemistry

Amantadine QC Reference Standard

1,4-Dibromoadamantane is specifically employed as a reference standard in analytical method development and validation for the commercial production of Amantadine, an antiviral and antiparkinsonian drug [1]. Its use is mandated for ensuring the accuracy and reliability of quality control (QC) applications in Abbreviated New Drug Applications (ANDAs) [1]. In this context, generic 'dibromoadamantane' mixtures are unacceptable, as the specific isomer must be used to meet regulatory guidelines and ensure proper method performance.

Amantadine QC Standard
Source review
Specified as reference standard for Amantadine ANDA and QC method validation; other isomers not suitable
Required for ANDA-compliant analytical workflows
Supplier-designated application; verify with regulatory guidelines
Pharmaceutical Analysis Quality Control Reference Standards

Stereochemical Probe for Host-Guest Dynamics

The symmetrical trans-1,4-substitution pattern of the compound makes it a valuable probe for studying the dynamics and stereochemistry of supramolecular binding events. 1H NMR studies show that when (E)-1,4-dibromoadamantane binds within a large synthetic hydrophobic cavity, two energetically similar diastereomeric complexes are observed [1]. This phenomenon allows researchers to measure the rates of guest reorientation within the host, a dynamic process not observable with less symmetric or more conformationally labile guests [1].

Host-Guest Probe
Class-level
Forms two diastereomeric complexes in hydrophobic host; enables NMR measurement of guest reorientation rates
May support stereodynamic host-guest interaction studies
Symmetry-dependent; class-level attribute
Supramolecular Chemistry Host-Guest Systems Stereodynamics

1,4-Dibromoadamantane: High-Value Applications


Selective Mono-Functionalization for Unsymmetrical Derivatives

Procure 1,4-dibromoadamantane for projects requiring a stepwise, divergent functionalization of the adamantane core. The evidence confirms that under SRN1 conditions, this isomer yields a mixture of mono- and di-substituted products, whereas its 1,3-counterpart gives only the di-substituted product [1]. This allows chemists to isolate and further derivatize a mono-bromo intermediate, providing a pathway to unsymmetrical 1,4-disubstituted adamantanes that are otherwise difficult to access.

High-Performance Carbon Thin Films via PECVD

For materials science and engineering groups developing robust coatings, 1,4-dibromoadamantane is the superior precursor choice over unsubstituted adamantane. It offers a quantified ~2x higher deposition rate, which directly improves manufacturing efficiency [2]. The resulting films are harder, more thermally stable, and possess a higher permittivity (3-4 vs. 2-3), making them better suited for applications in microelectronics and protective coatings [2].

Amantadine Quality Control Analysis

Analytical laboratories and pharmaceutical QC departments must use 1,4-dibromoadamantane as a specified reference standard for developing and validating methods related to Amantadine production [3]. This is a mandated, application-specific use case where no alternative isomer or generic mixture is acceptable, ensuring the procurement of this exact CAS number is critical for regulatory compliance in ANDA submissions [3].

Host-Guest Dynamics in Supramolecular Systems

Researchers studying the internal dynamics of molecular capsules and host molecules should select (E)-1,4-dibromoadamantane as a probe guest. Its symmetrical structure and ability to form two distinct, energetically similar diastereomeric complexes upon encapsulation provide a unique NMR handle for quantifying the rates of guest reorientation and stereochemical recognition [4]. This enables fundamental studies not possible with more conformationally flexible or less symmetric guests.

Application
Selection Property
Validation Focus
Stepwise unsymmetrical derivatization
Isomer-dependent mono-substitution profile
Product distribution under SRN1 conditions
High-throughput carbon thin films
Precursor deposition efficiency
Deposition rate, film hardness, and permittivity
Amantadine QC method validation
Isomer-specific reference standard
ANDA method compliance and peak identification
Host-guest stereodynamics research
Symmetry-based diastereomeric probe
NMR-observable guest reorientation rates

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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